molecular formula C9H10F2O4S B6243814 4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate CAS No. 2411250-61-6

4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate

Cat. No.: B6243814
CAS No.: 2411250-61-6
M. Wt: 252.2
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Description

4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate is an organic compound that features a fluorinated aromatic ring and a fluoranesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate typically involves the reaction of 4-fluoro-2-(propan-2-yloxy)phenol with fluoranesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluoranesulfonyl chloride. The general reaction scheme is as follows:

4-fluoro-2-(propan-2-yloxy)phenol+fluoranesulfonyl chloride4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate\text{4-fluoro-2-(propan-2-yloxy)phenol} + \text{fluoranesulfonyl chloride} \rightarrow \text{this compound} 4-fluoro-2-(propan-2-yloxy)phenol+fluoranesulfonyl chloride→4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluoranesulfonate group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The aromatic ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products include substituted phenyl derivatives with various functional groups.

    Oxidation: Products include quinones or other oxidized aromatic compounds.

    Reduction: Products include reduced aromatic compounds with altered electronic properties.

Scientific Research Applications

4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate involves its interaction with molecular targets through its functional groups. The fluoranesulfonate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The fluorinated aromatic ring can participate in various electronic interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-4-(propan-2-yloxy)phenol: A precursor in the synthesis of 4-fluoro-2-(propan-2-yloxy)phenyl fluoranesulfonate.

    4-fluoro-2-(propan-2-yloxy)phenyl sulfonate: Similar structure but with a sulfonate group instead of a fluoranesulfonate group.

    2-fluoro-4-(propan-2-yloxy)phenyl chloride: Similar structure but with a chloride group instead of a fluoranesulfonate group.

Uniqueness

This compound is unique due to the presence of both a fluorinated aromatic ring and a fluoranesulfonate group

Properties

CAS No.

2411250-61-6

Molecular Formula

C9H10F2O4S

Molecular Weight

252.2

Purity

95

Origin of Product

United States

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